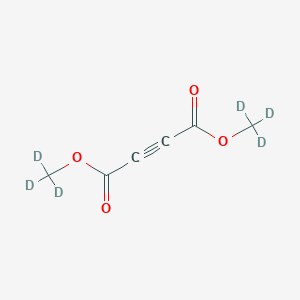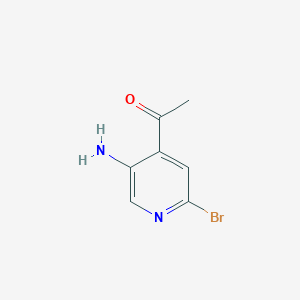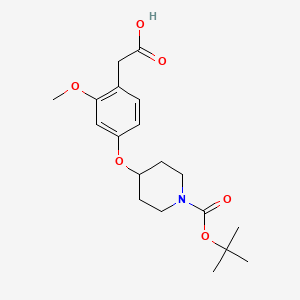
2-Butynedioic acid, 1,4-di(methyl-d3) ester
描述
2-Butynedioic acid, 1,4-di(methyl-d3) ester is a deuterated derivative of dimethyl acetylenedicarboxylate. This compound is characterized by the presence of two ester groups attached to a butynedioic acid backbone, where the hydrogen atoms in the methyl groups are replaced by deuterium. It is commonly used in various chemical reactions and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynedioic acid, 1,4-di(methyl-d3) ester typically involves the esterification of butynedioic acid with deuterated methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
化学反应分析
Types of Reactions
2-Butynedioic acid, 1,4-di(methyl-d3) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of butynedioic acid derivatives.
Reduction: Formation of butynedioic alcohol derivatives.
Substitution: Formation of various substituted esters.
科学研究应用
2-Butynedioic acid, 1,4-di(methyl-d3) ester is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Butynedioic acid, 1,4-di(methyl-d3) ester involves its reactivity towards various chemical reagents. The ester groups can participate in nucleophilic substitution reactions, while the butynedioic acid backbone can undergo oxidation or reduction. The deuterium atoms in the methyl groups provide stability and can be used as tracers in metabolic studies .
相似化合物的比较
Similar Compounds
- Dimethyl acetylenedicarboxylate
- Diethyl acetylenedicarboxylate
- Dimethyl butynedioate
Uniqueness
2-Butynedioic acid, 1,4-di(methyl-d3) ester is unique due to the presence of deuterium atoms, which provide enhanced stability and make it useful in labeling studies. Compared to its non-deuterated counterparts, it offers distinct advantages in tracing and studying metabolic pathways.
属性
IUPAC Name |
bis(trideuteriomethyl) but-2-ynedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILMKFSCRWWIJ-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C#CC(=O)OC([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-bromo-4-chloro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3244406.png)

![Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B3244430.png)


![4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3244460.png)


![(S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3244476.png)
![(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244487.png)
